4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide
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Overview
Description
4,5-Diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two phenyl groups, a propyl group, and a 4-fluorobenzyl sulfide moiety attached to the imidazole ring. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. For this compound, benzaldehyde is used to introduce the phenyl groups.
Alkylation: The imidazole ring is then alkylated with 1-bromopropane to introduce the propyl group.
Sulfur Introduction: The final step involves the reaction of the alkylated imidazole with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride to form the sulfide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,5-Diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or the phenyl groups.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its imidazole core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The phenyl and fluorobenzyl groups can enhance binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the propyl and 4-fluorobenzyl sulfide groups, resulting in different chemical and biological properties.
1-Propyl-1H-imidazole: Lacks the phenyl and 4-fluorobenzyl sulfide groups, leading to reduced complexity and potentially different reactivity.
4-Fluorobenzyl sulfide: Lacks the imidazole ring, which significantly alters its chemical behavior and applications.
Uniqueness
4,5-Diphenyl-1-propyl-1H-imidazol-2-yl 4-fluorobenzyl sulfide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both the imidazole ring and the 4-fluorobenzyl sulfide group allows for diverse applications in various fields of research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h3-16H,2,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQCSJJTCFYROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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